N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide
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Overview
Description
N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an ethyl group, a methylphenyl group, and a dimethoxybenzenesulfonamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of N-ethylacetamide with 4-methylphenylamine to form an intermediate product. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases (HDACs), resulting in the accumulation of acetylated histones and altered gene expression .
Comparison with Similar Compounds
N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Known for its sedative effects.
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Used as a reference standard in pharmaceutical research.
Uniqueness: N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-20-19(22)13-21(15-8-6-14(2)7-9-15)27(23,24)16-10-11-17(25-3)18(12-16)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDFTVMQZTYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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